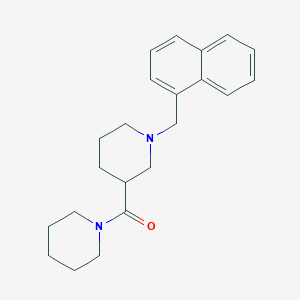
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone, commonly known as NMP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. NMP is a synthetic compound that belongs to the class of piperidine derivatives and has been found to have a wide range of biological activities.
作用机制
The exact mechanism of action of NMP is not fully understood, but it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. NMP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. NMP has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
NMP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved mood and cognitive function. NMP has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain. In addition, NMP has been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using NMP in lab experiments is its high purity and stability. NMP is a synthetic compound that can be easily synthesized in large quantities with high purity. This makes it an ideal candidate for use in lab experiments where consistency and reproducibility are important. However, one of the limitations of using NMP in lab experiments is its potential toxicity. NMP has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
未来方向
There are many potential future directions for the study of NMP. One of the most promising areas of research is the development of NMP-based drugs for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. NMP has been shown to have neuroprotective effects and may help to slow the progression of these diseases. In addition, NMP may have potential applications in the treatment of epilepsy, chronic pain, and other neurological disorders. Further research is needed to fully understand the mechanisms of action of NMP and its potential applications in the field of medicinal chemistry.
合成方法
The synthesis of NMP involves the reaction of 1-naphthalen-1-ylmethylpiperidin-3-ol with piperidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to NMP by the addition of a reducing agent such as lithium aluminum hydride. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.
科学研究应用
NMP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, and antidepressant effects. NMP has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, NMP has been used as a starting material for the synthesis of other biologically active compounds.
属性
产品名称 |
(1-Naphthalen-1-ylmethylpiperidin-3-yl)(piperidin-1-yl)methanone |
|---|---|
分子式 |
C22H28N2O |
分子量 |
336.5 g/mol |
IUPAC 名称 |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H28N2O/c25-22(24-14-4-1-5-15-24)20-11-7-13-23(17-20)16-19-10-6-9-18-8-2-3-12-21(18)19/h2-3,6,8-10,12,20H,1,4-5,7,11,13-17H2 |
InChI 键 |
DKAZKQVGVCZXNP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)


![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)